molecular formula C28H25N3O2S2 B11308699 N-(3-acetylphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide

N-(3-acetylphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11308699
M. Wt: 499.7 g/mol
InChI Key: NJESAHOVKVFXBH-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfur-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the acetylphenyl and methylphenyl groups through various organic reactions such as nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, N-(3-ACETYLPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE is investigated for its potential to treat various diseases. Its ability to interact with specific molecular targets makes it a promising compound for developing new medications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and resulting in the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
  • N-(3-ACETYLPHENYL)-3-[(3-METHYLPHENYL)METHOXY]BENZAMIDE

Uniqueness

Compared to similar compounds, N-(3-ACETYLPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE has a more complex structure, which may confer unique properties and applications. Its multiple aromatic rings and sulfur-containing groups provide diverse chemical reactivity and potential for various scientific and industrial uses.

Properties

Molecular Formula

C28H25N3O2S2

Molecular Weight

499.7 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C28H25N3O2S2/c1-18-10-12-24(13-11-18)35-25-16-29-28(34-17-21-7-4-6-19(2)14-21)31-26(25)27(33)30-23-9-5-8-22(15-23)20(3)32/h4-16H,17H2,1-3H3,(H,30,33)

InChI Key

NJESAHOVKVFXBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC=CC(=C3)C(=O)C)SCC4=CC=CC(=C4)C

Origin of Product

United States

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